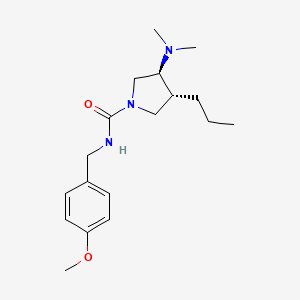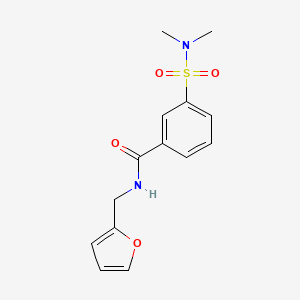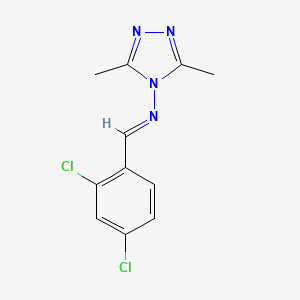
N-(2,4-dichlorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C11H10Cl2N4 and its molecular weight is 269.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.0282517 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activities
Some novel 1,2,4-triazole derivatives, including those related to N-(2,4-dichlorobenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine, have been synthesized and assessed for their antimicrobial activities. These compounds have shown good or moderate activities against various test microorganisms, indicating potential applications in the development of new antimicrobial agents (Bektaş et al., 2010).
Crystal Structure Analysis
The crystal structure of closely related compounds has been studied to understand their molecular configuration and interactions. For example, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was synthesized, and its crystal structure revealed molecules forming inversion dimers via pairs of N—H⋯N hydrogen bonds, packed into layers by π-stacking interactions between neighboring molecules (Repich et al., 2017).
Synthesis Methods Development
Research has also focused on developing new practical synthesis methods for triazole derivatives, aiming at enhancing the efficiency and selectivity of these processes. For instance, a new synthesis method for 7-amino-substituted 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines was developed, showcasing the potential for creating diverse and functionally rich triazole-based compounds (Dolzhenko et al., 2008).
Corrosion Inhibition
Triazole Schiff bases, closely related to this compound, have been evaluated as corrosion inhibitors for mild steel in acidic media. These compounds exhibit significant inhibition efficiency, which could be beneficial for industrial applications in corrosion protection (Chaitra et al., 2015).
Antitumor Activity
Research into the antitumor activity of triazole derivatives has led to the synthesis of compounds like (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine. Preliminary studies have shown promising IC50 values against various cancer cell lines, indicating the potential therapeutic applications of these compounds (Hu et al., 2010).
作用機序
将来の方向性
特性
IUPAC Name |
(E)-1-(2,4-dichlorophenyl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4/c1-7-15-16-8(2)17(7)14-6-9-3-4-10(12)5-11(9)13/h3-6H,1-2H3/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIQOLWFZAMTRP-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
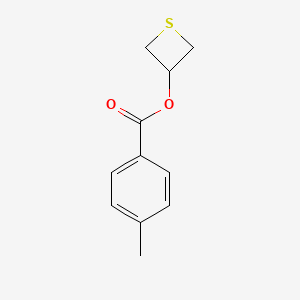
![4-[(E)-{2-[oxo(phenylamino)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B5574762.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5574791.png)
![2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1(2H)-phthalazinone](/img/structure/B5574795.png)
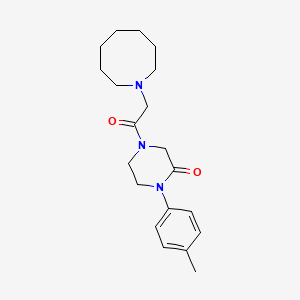
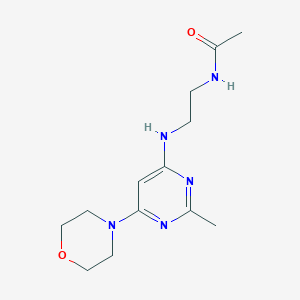
![4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5574829.png)
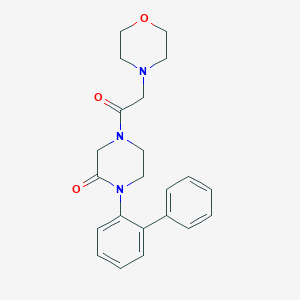
![7-fluoro-2-methyl-3-{2-oxo-2-[4-(1,3-thiazol-2-yl)-1-piperazinyl]ethyl}-1H-indole](/img/structure/B5574843.png)
![2-({3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5574850.png)
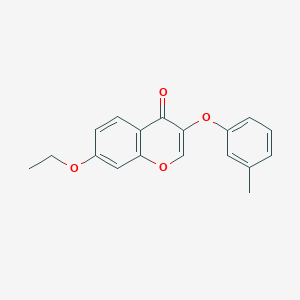
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5574859.png)
